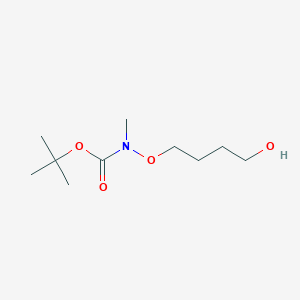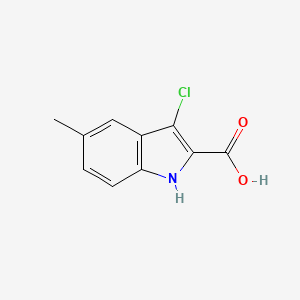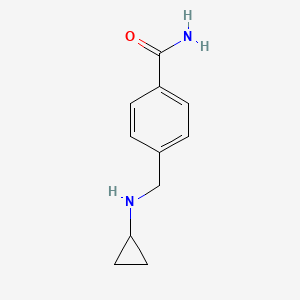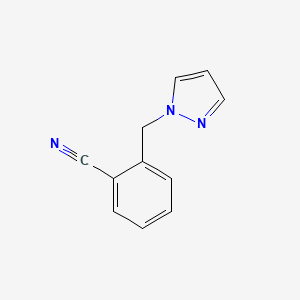
氨基甲酸,N-(4-羟丁氧基)-N-甲基-,1,1-二甲基乙酯
描述
Carbamic acid, N-(4-hydroxybutoxy)-N-methyl-, 1,1-dimethylethyl ester, also known as tert-Butyl N-(4-hydroxybutoxy)carbamate, is a chemical compound with the molecular formula C9H19NO4 . It has a molecular weight of 205.25146 .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (a carbonyl group attached to an amine and an alcohol) and a tert-butyl ester group . The presence of these functional groups can influence the compound’s reactivity and properties.科学研究应用
生化应用
氨基甲酸酯(替代氨基甲酸的酯)在生物化学中发挥着重要作用,特别是作为乙酰胆碱酯酶 (AChE) 的抑制剂。这些化合物经历水解或脱氨基甲酰化,影响它们的功效和稳定性。Rosenberry 和 Cheung (2019) 的研究表明,对于一系列氨基甲酸酯,脱氨基甲酰化速率与酯离去基团无关,这表明此类化合物在开发杀虫剂和治疗剂方面具有广泛的应用潜力 (Rosenberry & Cheung, 2019).
环境和食品安全
氨基甲酸酯,包括氨基甲酸乙酯,存在于发酵食品和饮料中,由于其遗传毒性和致癌特性而引起健康问题。Weber 和 Sharypov (2009) 综述了氨基甲酸乙酯的发生、形成机制和分析测定,强调了监测和控制消费者产品中这些化合物的必要性 (Weber & Sharypov, 2009).
材料科学应用
木聚糖衍生物,包括木聚糖酯,在材料科学中显示出创造具有特定性能的新型生物聚合物的希望。Petzold-Welcke 等人 (2014) 讨论了木聚糖酯的合成和潜在应用,表明它们在药物输送和作为纸张强度添加剂中的用途 (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
生物技术途径
对乳酸衍生物(包括乳酸酯)的研究提供了对有价值化学品生物技术生产的见解。高、马和许 (2011) 综述了通过化学和生物技术途径从乳酸生产化学品的情况,强调了绿色化学应用的潜力 (Gao, Ma, & Xu, 2011).
属性
IUPAC Name |
tert-butyl N-(4-hydroxybutoxy)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11(4)14-8-6-5-7-12/h12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAAOXSESHAVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl N-[3-(aminomethyl)phenyl]carbamate](/img/structure/B1416319.png)
![Methyl 2-amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1416320.png)

amine](/img/structure/B1416323.png)

![2-[(4-Methoxyphenyl)methoxy]acetonitrile](/img/structure/B1416325.png)

![[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416328.png)
![4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1416329.png)
![[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416330.png)



![[6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416339.png)
